2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, resulting in moderate to excellent yields .
Chemical Reactions Analysis
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carboxylic acids can lead to the formation of corresponding amides, while reactions with acyl chlorides can produce acylated derivatives .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol has several scientific research applications. It is used in the development of antimicrobial agents due to its unique structural features . The compound has shown potential in the treatment of infectious diseases, including bacterial and viral infections . Additionally, it is utilized in the synthesis of fluorescent dyes, OLEDs, and sensors . The compound’s versatility makes it valuable in the fields of organic and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or disrupt the function of microbial cell membranes, leading to antimicrobial effects . The benzofuran ring also contributes to the compound’s biological activity by interacting with various cellular components .
Comparison with Similar Compounds
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol can be compared with other similar compounds, such as 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid . These compounds share the 1,2,4-oxadiazole ring but differ in their substituents and overall structure. The presence of the benzofuran ring in this compound makes it unique and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-3-ol |
InChI |
InChI=1S/C11H8N2O3/c1-6-12-11(16-13-6)10-9(14)7-4-2-3-5-8(7)15-10/h2-5,14H,1H3 |
InChI Key |
OMTBOVRULKEYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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